Chloramben

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chloramben peut être synthétisé par plusieurs voies chimiques. Une méthode courante consiste à chlorer l'acide 3-amino-benzoïque pour introduire des atomes de chlore aux positions 2 et 5. La réaction utilise généralement du chlore gazeux en présence d'un catalyseur tel que le chlorure de fer(III) dans des conditions de température contrôlées .

Méthodes de production industrielle

La production industrielle de this compound implique souvent des procédés de chloration à grande échelle, où l'acide 3-amino-benzoïque est mis en réaction avec du chlore gazeux dans un réacteur à flux continu. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté élevée du produit final. Le produit brut est ensuite purifié par recristallisation ou par d'autres méthodes appropriées pour obtenir le this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le chloramben subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les quinones correspondantes.

Réduction : La réduction du this compound peut conduire à la formation d'amines.

Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde (OH⁻) ou les amines (NH₂R) sont utilisés en conditions basiques.

Principaux produits formés

Oxydation : Formation de dichloroquinones.

Réduction : Formation de dichloroanilines.

Substitution : Formation de divers acides benzoïques substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le this compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les effets des substituants sur la réactivité des acides benzoïques.

Biologie : Étudié pour ses effets sur la physiologie des plantes et son utilisation potentielle dans la lutte contre les espèces végétales envahissantes.

Médecine : Exploré pour son potentiel en tant que composé de tête dans le développement de nouveaux produits pharmaceutiques en raison de sa similitude structurelle avec des molécules bioactives.

Industrie : Utilisé dans la formulation d'herbicides pour une utilisation agricole

Mécanisme d'action

Le this compound exerce ses effets herbicides en inhibant la croissance des semis de mauvaises herbes. Il interfère avec la synthèse d'acides aminés essentiels dans les plantes, entraînant un développement retardé et la mort éventuelle des mauvaises herbes. Les principales cibles moléculaires sont les enzymes impliquées dans la voie du shikimate, qui est essentielle à la biosynthèse des acides aminés aromatiques .

Applications De Recherche Scientifique

Agricultural Applications

Chloramben is predominantly utilized in agriculture for weed control. It is applied to various crops including:

- Soybeans

- Dry beans

- Lima beans

- Peanuts

- Sunflowers

- Cotton

- Sweet potatoes

- Squash

The herbicide works by inhibiting seedling root development, causing the plants to bend and die as they emerge from the soil. This mechanism makes it effective against both annual grasses and broadleaf weeds .

Formulation Studies

Recent studies have focused on improving the efficacy of this compound formulations. For instance, research published in Weed Science evaluated various starch xanthide formulations of this compound. The study found that while some formulations provided consistent weed control in silt loam soils, their effectiveness varied significantly in sandy soils .

| Formulation Type | Effectiveness | Soil Type |

|---|---|---|

| SC this compound NH3 Salt | Ineffective | Sandy |

| EC this compound CH3 Ester | Inconsistent | Sandy |

| SX(Ca2+) CH3 Ester | Effective | Silt Loam |

Environmental Impact

This compound's environmental fate has been a subject of concern due to its high solubility in water and potential for leaching into groundwater. Studies indicate that while this compound has low toxicity to mammals, it poses risks to aquatic life, particularly fish and honeybees .

Ecotoxicity Studies

The ecotoxicological profile of this compound highlights its moderate toxicity to fish and potential bioaccumulation in aquatic environments. A comprehensive review indicated that while it is not persistent in soil or water systems, its application must be managed carefully to mitigate environmental risks .

Toxicological Research

This compound has been evaluated for its chronic toxicity and potential carcinogenicity through several studies conducted by the National Toxicology Program. Notably, it was found to induce liver tumors in mice but not in rats, leading to ongoing discussions about its safety profile .

Case Studies on Toxicity

A series of bioassays were conducted to assess the genetic toxicity of this compound:

- Mammalian Cell Cytogenetics : Indicated potential mutagenic effects.

- Drosophila Germ Cell Mutagenicity : Showed varying results across different concentrations.

- Bacterial Mutagenicity : Results suggested some mutagenic properties under specific conditions .

Regulatory Status and Future Directions

This compound is classified as a General Use Pesticide by the U.S. Environmental Protection Agency but is no longer produced or sold within the U.S. due to safety concerns. Ongoing research aims to explore safer alternatives or modified formulations that could retain effectiveness while minimizing health risks .

Mécanisme D'action

Chloramben exerts its herbicidal effects by inhibiting the growth of weed seedlings. It interferes with the synthesis of essential amino acids in plants, leading to stunted growth and eventual death of the weeds. The primary molecular targets are enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .

Comparaison Avec Des Composés Similaires

Le chloramben est comparé à d'autres herbicides tels que :

Acide 2,4-dichlorophénoxyacétique (2,4-D) : Tous deux sont des herbicides sélectifs, mais le this compound est plus efficace contre une gamme plus large de mauvaises herbes.

Dicamba : Action similaire, mais structure chimique et cibles spécifiques des mauvaises herbes différentes.

Atrazine : Un herbicide triazine avec un mode d'action différent, principalement utilisé pour lutter contre les mauvaises herbes à feuilles larges et les graminées dans le maïs et la canne à sucre

L'unicité du this compound réside dans son action spécifique sur la voie du shikimate et sa toxicité relativement faible par rapport aux autres herbicides .

Activité Biologique

Chloramben is a selective herbicide belonging to the benzoic acid chemical class, primarily used for controlling annual grasses and broadleaf weeds in various crops, including soybeans, dry beans, and peanuts. Its mechanism of action involves inhibiting seedling root development, which leads to the bending and eventual death of plants as they emerge from the soil . Despite its effectiveness as a herbicide, this compound has raised concerns regarding its biological activity and potential health impacts.

This compound acts primarily by interfering with the root development of target plants. It inhibits cell division and elongation in plant roots, leading to stunted growth or death. This herbicidal action is attributed to its ability to disrupt auxin transport within plants, mimicking the effects of natural auxins but causing detrimental outcomes .

Toxicological Profile

This compound has been classified as a General Use Pesticide (GUP) by the U.S. Environmental Protection Agency (EPA) and is considered practically nontoxic in acute exposure scenarios. However, chronic exposure has been linked to liver toxicity in animal studies. Notably, a National Toxicology Program study indicated that oral exposure to this compound resulted in liver tumors in mice, although no such effects were observed in rats .

Table 1: Summary of Toxicological Findings on this compound

Environmental Impact

This compound's environmental fate indicates rapid degradation in soil, with minimal residual effects on non-target organisms when applied according to recommended practices. However, concerns exist regarding its potential accumulation in water sources due to runoff from treated fields .

Occupational Exposure and Health Risks

A study examining occupational exposure among pesticide applicators highlighted a significant association between this compound exposure and an increased risk of bladder cancer. The relative risk (RR) for bladder cancer among those exposed to this compound was reported at 1.56 (95% CI: 1.10-2.22), suggesting a notable concern for individuals frequently handling this herbicide .

Table 2: Bladder Cancer Risk Associated with Herbicides

| Herbicide | Exposed Cases | Relative Risk (95% CI) |

|---|---|---|

| This compound | 46 | 1.56 (1.10-2.22) |

| 2,4-D | 245 | 1.46 (0.98-2.18) |

| Atrazine | 220 | 1.22 (0.88-1.69) |

Efficacy in Weed Control

Research has demonstrated that this compound is effective in controlling weeds in specific crops like lettuce and endive grown on muck soils, outperforming other herbicides such as thiobencarb and chlorpropham . This efficacy underscores its utility in agricultural settings but also necessitates careful management to mitigate health risks associated with its use.

Propriétés

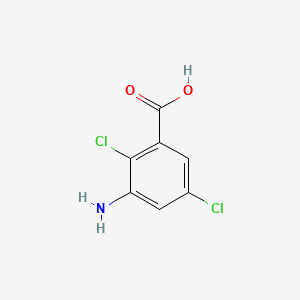

IUPAC Name |

3-amino-2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSBORCLYSCBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1076-46-6 (ammonium salt), 1954-81-0 (hydrochloride salt), 28283-88-7 (aluminum salt) | |

| Record name | Chloramben [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020262 | |

| Record name | Chloramben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purplish white powder or light purple solid. (NTP, 1992), Colorless odorless solid; Technical product is purplish white solid; [HSDB] | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), water solubility = 700 mg/l @ 25 °C, SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C, SOL IN ALKALI, SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C, For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page. | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mmHg at 212 °F (NTP, 1992), 0.0000001 [mmHg], 930 mPa @ 100 °C | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALLINE SOLID | |

CAS No. |

133-90-4 | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramben [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG424FFB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

381 to 387 °F (NTP, 1992), 200-201 °C, MP: ABOVE 195 °C /TECHNICAL PRODUCT/ | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.